![molecular formula C17H11F2N5O2S B2450723 2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-15-9](/img/structure/B2450723.png)
2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
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Overview
Description
The compound “2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a difluorobenzene group, and a 1,2,4-triazolo[4,3-b]pyridazine group . These groups are common in many pharmaceutical drugs due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolo[4,3-b]pyridazine ring, the difluorobenzene group, and the benzenesulfonamide group . These groups would likely contribute to the overall properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazolo[4,3-b]pyridazine ring, the difluorobenzene group, and the benzenesulfonamide group .Scientific Research Applications
Synthesis Efficiency Improvements : Wu et al. (2013) developed an efficient synthesis process for a related compound, improving yield and reducing reaction time. This advancement is significant in the chemical synthesis of complex molecules like 2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide (Wu et al., 2013).
Anticancer Properties : A study by Fares et al. (2014) highlighted the anticancer potential of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, a related chemical class. They discovered that certain compounds in this class show significant activity against cancer cell lines, suggesting potential applications in cancer therapy (Fares et al., 2014).
Antiproliferative Activity : Research by Ilić et al. (2011) on triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed their potential to inhibit the proliferation of endothelial and tumor cells. This suggests possible applications in developing treatments for cancer and other diseases involving abnormal cell growth (Ilić et al., 2011).
Anti-Asthmatic Activities : Kuwahara et al. (1997) synthesized novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated them for their anti-asthmatic properties. They found that certain compounds in this series exhibited potent activity, suggesting potential therapeutic uses in treating asthma and related respiratory diseases (Kuwahara et al., 1997).
Structure Analysis and Calculations : Sallam et al. (2021) conducted a comprehensive study on a pyridazine analog, including structural analysis and Density Functional Theory (DFT) calculations. This type of research is crucial for understanding the chemical and physical properties of compounds similar to this compound (Sallam et al., 2021).
Anti-HIV Activity : Research by Shamroukh et al. (2008) on triazolo[4,3-b]pyridazine derivatives revealed promising antiviral activity against hepatitis A virus (HAV), indicating potential for developing antiviral therapies (Shamroukh & Ali, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular function .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the death of cancer cells and the prevention of tumor growth .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness as a therapeutic agent .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities . Moreover, it can induce apoptosis in cancer cells and inhibit their growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2S/c18-12-3-6-14(19)16(9-12)27(25,26)23-13-4-1-11(2-5-13)15-7-8-17-21-20-10-24(17)22-15/h1-10,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZNQJQIURDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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